molecular formula C12H14F2O2 B13608444 4,4-Difluoro-2,2-dimethyl-4-phenylbutanoic acid

4,4-Difluoro-2,2-dimethyl-4-phenylbutanoic acid

Cat. No.: B13608444
M. Wt: 228.23 g/mol
InChI Key: KRPAPLYKONFECK-UHFFFAOYSA-N
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Description

4,4-Difluoro-2,2-dimethyl-4-phenylbutanoic acid is an organic compound with the molecular formula C12H14F2O2. This compound is characterized by the presence of two fluorine atoms, two methyl groups, and a phenyl group attached to a butanoic acid backbone. It is a fluorinated derivative of butanoic acid, which imparts unique chemical properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Difluoro-2,2-dimethyl-4-phenylbutanoic acid typically involves the introduction of fluorine atoms into the butanoic acid structure. One common method is the fluorination of 2,2-dimethyl-4-phenylbutanoic acid using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized to ensure high yield and purity of the final product. Quality control measures, such as NMR and HPLC, are employed to verify the compound’s structure and purity.

Chemical Reactions Analysis

Types of Reactions

4,4-Difluoro-2,2-dimethyl-4-phenylbutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4,4-Difluoro-2,2-dimethyl-4-phenylbutanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4,4-Difluoro-2,2-dimethyl-4-phenylbutanoic acid involves its interaction with molecular targets through its functional groups. The fluorine atoms can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The phenyl group can engage in π-π interactions with aromatic residues in proteins or other biomolecules, affecting the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    4,4,4-Trifluoro-2-phenylbutanoic acid: Another fluorinated derivative with three fluorine atoms.

    2,2-Difluoro-4-phenylbutanoic acid: A similar compound with two fluorine atoms but different substitution patterns.

Uniqueness

4,4-Difluoro-2,2-dimethyl-4-phenylbutanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both fluorine atoms and a phenyl group makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals.

Properties

Molecular Formula

C12H14F2O2

Molecular Weight

228.23 g/mol

IUPAC Name

4,4-difluoro-2,2-dimethyl-4-phenylbutanoic acid

InChI

InChI=1S/C12H14F2O2/c1-11(2,10(15)16)8-12(13,14)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H,15,16)

InChI Key

KRPAPLYKONFECK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC(C1=CC=CC=C1)(F)F)C(=O)O

Origin of Product

United States

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